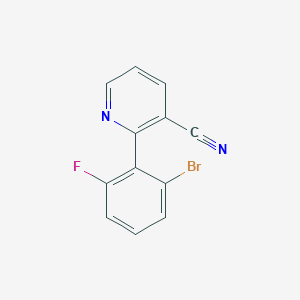
4-Bromo-5,8-difluoroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5,8-difluoroquinoline-3-carboxylic acid: is a chemical compound with the molecular formula C10H4BrF2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the following steps:
Bromination: Starting with quinoline-3-carboxylic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: The brominated intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives with altered functional groups.
Reduction Products: Reduced quinoline derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and pigments. Its unique chemical properties make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
- 4-Bromo-7,8-difluoroquinoline
- 4-Bromo-7-fluoroquinoline
- 4-Bromo-3-chloro-6-fluoroquinoline
Comparison: Compared to similar compounds, 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid has unique properties due to the specific positioning of bromine and fluorine atoms. This positioning enhances its reactivity and potential biological activity, making it a valuable compound in various scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H4BrF2NO2 |
|---|---|
Peso molecular |
288.04 g/mol |
Nombre IUPAC |
4-bromo-5,8-difluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO2/c11-8-4(10(15)16)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H,(H,15,16) |
Clave InChI |
XLWSQODJEFKLPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1F)C(=C(C=N2)C(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]-](/img/structure/B11843143.png)
![Dibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B11843148.png)

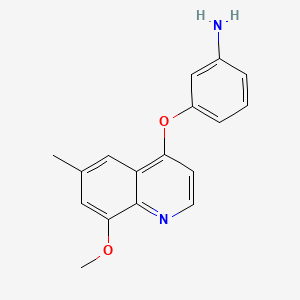
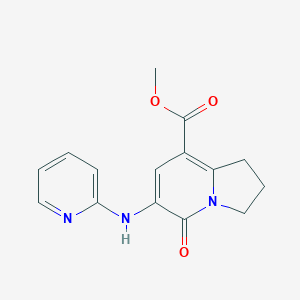
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
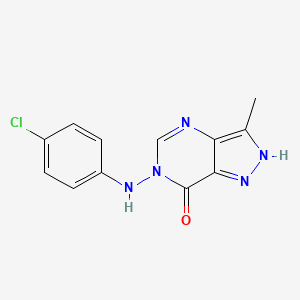
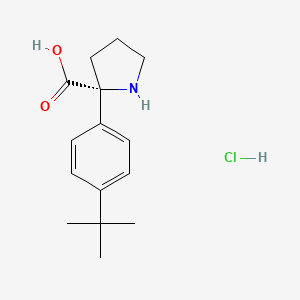
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
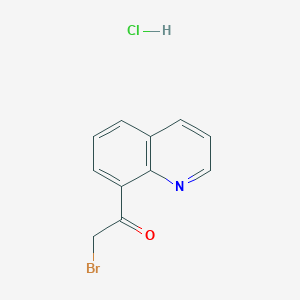
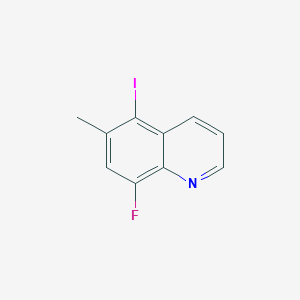
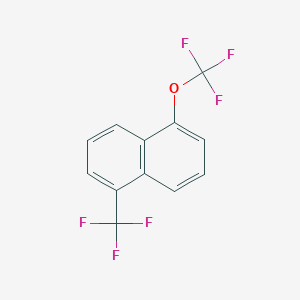
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
